1-Methoxy-4-(3-methylphenyl)isoquinolin-5-ol

Description

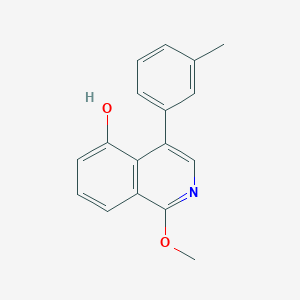

1-Methoxy-4-(3-methylphenyl)isoquinolin-5-ol is an isoquinoline derivative featuring a methoxy group at position 1, a hydroxyl group at position 5, and a 3-methylphenyl substituent at position 4 (Fig. 1). Its molecular formula is C₁₇H₁₅NO₂, with a molecular weight of 265.31 g/mol . The hydroxyl group enhances polarity, while the 3-methylphenyl group increases lipophilicity, influencing its pharmacological profile and solubility .

Properties

CAS No. |

656233-87-3 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

1-methoxy-4-(3-methylphenyl)isoquinolin-5-ol |

InChI |

InChI=1S/C17H15NO2/c1-11-5-3-6-12(9-11)14-10-18-17(20-2)13-7-4-8-15(19)16(13)14/h3-10,19H,1-2H3 |

InChI Key |

YOMHHXQRKPGQRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . This method ensures the formation of the isoquinoline core with the desired substituents.

Chemical Reactions Analysis

1-Methoxy-4-(m-tolyl)isoquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Methoxy-4-(3-methylphenyl)isoquinolin-5-ol has several notable applications in scientific research:

1. Pharmaceutical Research

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) and colon cancer (Caco-2) cell lines. Mechanisms include inducing apoptosis through mitochondrial pathways and inhibiting specific kinases associated with cancer progression.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through the inhibition of Rho-associated coiled-coil kinase (ROCK), which is crucial in inflammation regulation.

2. Biological Studies

- Antimicrobial Properties : Research has indicated antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent against infections.

- Mechanism of Action : The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways.

3. Material Science

- The compound serves as a building block for synthesizing more complex molecules used in materials science, including polymers and coatings with unique properties.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study on Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells. The study found that treatment led to a marked decrease in cell viability in MCF-7 cell lines .

Case Study on Infection Control

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(m-tolyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Isoquinoline Core

The table below compares 1-Methoxy-4-(3-methylphenyl)isoquinolin-5-ol with analogs differing in substituent groups:

| Compound Name | Substituent at Position 4 | Key Properties | Biological Activity Insights |

|---|---|---|---|

| This compound | 3-Methylphenyl | Enhanced lipophilicity; moderate polarity due to -OH | Potential cytotoxicity, antimicrobial |

| 1-Methoxy-4-(3-(trifluoromethyl)phenyl)isoquinolin-5-ol | 3-Trifluoromethylphenyl | Higher logP (4.63), stronger binding affinity due to -CF₃ | Antimicrobial, enzyme modulation |

| 1-Methoxy-4-(4-fluorophenyl)isoquinolin-5-ol | 4-Fluorophenyl | Increased reactivity from electronegative -F | Altered receptor selectivity |

| 4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol | 4-Aminophenyl | Electron-donating -NH₂; susceptibility to electrophilic attack | Enhanced DNA interaction potential |

| 4-(1-Benzofuran-2-yl)-1-methoxyisoquinolin-5-ol | Benzofuran-2-yl | Extended aromatic system; improved stacking interactions | Anticancer, neuroactive potential |

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 3-methylphenyl group (electron-donating) enhances lipophilicity, while trifluoromethyl (-CF₃, electron-withdrawing) improves binding affinity but reduces solubility .

- Halogen Substitutions : Fluorine (-F) and chlorine (-Cl) increase electronegativity, altering reactivity and target selectivity .

- Amino vs. Hydroxyl Groups: The -NH₂ group (in 4-aminophenyl analog) introduces basicity and hydrogen-bonding capacity, contrasting with the -OH group’s polarity .

Non-Isoquinoline Analogs

Compounds like METHYL 4-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE () feature complex functional groups (e.g., pyrrolidinedione), offering distinct metabolic stability but reduced structural similarity to the target compound.

Physicochemical Properties Comparison

| Property | Target Compound | 3-Trifluoromethyl Analog | 4-Fluorophenyl Analog | 4-Aminophenyl Analog |

|---|---|---|---|---|

| Molecular Weight | 265.31 g/mol | 319.28 g/mol | 269.28 g/mol | 268.30 g/mol |

| logP | ~3.2 (estimated) | 4.63 | ~3.5 | ~2.8 |

| Polar Surface Area | ~42 Ų | 42.35 Ų | ~42 Ų | ~70 Ų |

| Solubility | Moderate | Low (lipophilic -CF₃) | Moderate | High (polar -NH₂) |

Notes:

- The target compound’s logP is lower than the trifluoromethyl analog due to the less lipophilic methyl group.

- The 4-aminophenyl analog’s higher polar surface area (PSA) correlates with improved aqueous solubility .

Biological Activity

1-Methoxy-4-(3-methylphenyl)isoquinolin-5-ol is an isoquinoline derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features an isoquinoline core, characterized by a benzene ring fused to a pyridine ring, along with a methoxy group and a 3-methylphenyl substituent. Its molecular formula is with a molecular weight of 265.31 g/mol. The specific substituents contribute to its unique chemical properties and potential biological activities, such as enhanced lipophilicity, which may influence its pharmacological profile significantly.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Isoquinoline Core : Using precursors that undergo cyclization.

- Introduction of the Methoxy Group : This can be achieved through methylation reactions.

- Substitution with 3-Methylphenyl : Utilizing nucleophilic substitution methods.

The reaction conditions must be carefully controlled to achieve high yields and purity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- Human Oral Squamous Cell Carcinoma (OSCC) : Demonstrated cytotoxic effects against OSCC cell lines such as Ca9-22 and Cal-27.

- Mechanism of Action : The compound appears to induce apoptosis through intrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MSSA) | 4 µg/mL |

| Enterococcus faecalis | 8 µg/mL |

| Escherichia coli | 32 µg/mL |

This antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. It has been reported to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, such as NF-kB .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, supporting its potential use in cancer therapy.

- Cell Line Studies : In vitro assays demonstrated significant inhibition of cell migration in OSCC cells, suggesting potential applications in metastatic cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methoxy-4-(3-methylphenyl)isoquinolin-5-ol, and how can regioselectivity be ensured?

- Methodological Answer : The synthesis of isoquinoline derivatives often involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using aryl boronic acids (e.g., 3-methylphenylboronic acid) and halogenated precursors. For regioselectivity, reaction conditions (e.g., temperature, catalyst loading) must be carefully optimized. Evidence from analogous compounds shows that methoxy groups can influence reaction pathways; for example, phosphorylation of hydroxy groups followed by regioselective dephosphorylation (as in ) ensures controlled functionalization. Use palladium catalysts and boronic acid derivatives (e.g., 4-methoxyphenylboronic acid in ) to guide regiochemistry.

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Multi-modal characterization is critical:

- LC-MS/HPLC : Monitor reaction progress and purity (≥95% by HPLC, as in ).

- NMR : Analyze aromatic proton splitting patterns to confirm substitution positions (e.g., 3-methylphenyl vs. para-methoxy groups).

- FT-IR : Identify hydroxy (-OH) and methoxy (-OCH₃) stretches (reference NIST data for methoxyphenol derivatives ).

- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation.

Q. How can researchers mitigate instability of the hydroxy group in aqueous environments during biological assays?

- Methodological Answer : Stabilize the phenolic -OH group via prodrug strategies, such as phosphorylation (e.g., converting -OH to a phosphate ester, which hydrolyzes in vivo, as demonstrated in ). Alternatively, use buffered solutions (pH 7.4) with antioxidants (e.g., ascorbic acid) to prevent oxidation. Structural analogs like 4-methoxyphenol show enhanced stability due to electron-donating methoxy groups, suggesting similar strategies for this compound.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer :

- Standardization : Compare data against NIST reference spectra for methoxy-substituted aromatics.

- Solvent Effects : Replicate experiments in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and reconcile discrepancies.

- Collaborative Verification : Cross-validate results with independent labs using identical synthetic batches.

Q. What experimental designs are recommended to elucidate the mechanism of action in antitumor studies?

- Methodological Answer :

- In Vivo Models : Use xenograft models (e.g., MCF-7 tumors in nude mice) to assess efficacy, as done for related isoquinolinones .

- Biochemical Assays : Measure inhibition of kinases or DNA topoisomerases via fluorescence polarization assays.

- Metabolomics : Track prodrug activation (e.g., dephosphorylation) using LC-MS .

- Control Experiments : Compare activity against analogs lacking the 3-methylphenyl or methoxy groups to identify pharmacophores.

Q. What computational strategies predict the compound’s interactions with cytochrome P450 enzymes for pharmacokinetic profiling?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to CYP3A4/CYP2D6 active sites. Reference methoxy-containing ligands (e.g., 4-methoxyphenol ) to parameterize force fields.

- MD Simulations : Run 100-ns trajectories to assess binding stability and metabolite formation.

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on metabolic clearance using published datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.